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Introduction
Canlitinib, also known as KC1036 and referred to in numerous publications as anlotinib, is a

novel multi-target tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and anti-tumor

activities. It primarily targets a range of receptor tyrosine kinases, including Vascular

Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR),

Platelet-Derived Growth Factor Receptor (PDGFR), AXL, c-Kit, and MET.[1] By inhibiting these

pathways, canlitinib disrupts key processes in tumor growth, proliferation, and angiogenesis.

[2] Preclinical studies using xenograft mouse models are crucial for evaluating the in vivo

efficacy and mechanism of action of canlitinib. These application notes provide a

comprehensive guide to the experimental design of canlitinib xenograft mouse models.

Mechanism of Action
Canlitinib exerts its anti-tumor effects by blocking multiple signaling pathways involved in

tumorigenesis. Its primary targets are key receptors that, when activated by their ligands (e.g.,

VEGF, FGF, PDGF), trigger downstream signaling cascades such as the RAS/RAF/MEK/ERK

and PI3K/AKT/mTOR pathways.[2][3][4][5] Inhibition of these pathways by canlitinib leads to

decreased tumor cell proliferation, survival, and migration, as well as a reduction in tumor

angiogenesis.[2]
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Caption: Canlitinib Signaling Pathway Inhibition

Quantitative Data Summary
The following tables summarize quantitative data from preclinical xenograft studies involving

canlitinib (anlotinib).
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Table 1: In Vivo Efficacy of Canlitinib in Xenograft Models

Cancer
Type

Xenograft
Model

Canlitinib
Dose
(mg/kg/day,
oral)

Treatment
Duration

Tumor
Growth
Inhibition

Reference

Soft Tissue

Sarcoma

Patient-

Derived

Xenograft

(PDX)

1.5 5 weeks Significant [6]

Soft Tissue

Sarcoma

Patient-

Derived

Xenograft

(PDX)

3.0 5 weeks

More

pronounced

than 1.5

mg/kg

[6]

Malignant

Melanoma
Xenograft 0.75, 1.5, 3.0 Not Specified

Dose-

dependent
[7]

Ewing

Sarcoma

Cell line-

Derived

Xenograft

(CDX) & PDX

Not Specified Not Specified
Effective

Inhibition
[8]

Non-Small

Cell Lung

Cancer

H23 CDX &

H2122SR

CDX

Not Specified Not Specified

Potent tumor

suppression

with KRAS-

G12Ci

[9]

B-cell Acute

Lymphoblasti

c Leukemia

Patient-

Derived

Xenograft

(PDX)

Not Specified Not Specified

Significantly

abrogated

leukemia

burden

[2]

Table 2: Pharmacokinetic Parameters of Canlitinib (Anlotinib) in Mice
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Parameter Value Reference

Oral Bioavailability 28% - 58% [1][10]

Terminal Half-life 5.1 ± 1.6 hours [1][10]

Plasma Protein Binding 97% [10]

Experimental Protocols
Cell Line and Animal Model Selection

Cell Lines: Select appropriate cancer cell lines for your study. For Ewing Sarcoma, cell lines

such as A673, SK-ES-1, or RD-ES can be considered. Ensure cell lines are authenticated

and tested for mycoplasma contamination.

Animal Models: Immunocompromised mice, such as NOD-scid IL2Rγnull (NSG) or BALB/c

nude mice, are commonly used for establishing xenografts.[11] The choice of strain may

depend on the specific tumor cell line. Mice should be 6-8 weeks old at the time of tumor cell

implantation.

Xenograft Tumor Implantation
Subcutaneous Xenograft:

Harvest cultured tumor cells during their exponential growth phase.

Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium

and Matrigel, at a concentration of 1 x 10^7 cells/mL.

Inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) subcutaneously into the flank of

each mouse.

Patient-Derived Xenograft (PDX):

Obtain fresh tumor tissue from a patient with the cancer of interest.

Implant small fragments of the tumor tissue (approximately 2-3 mm³) subcutaneously into

the flank of immunocompromised mice.
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Caption: Xenograft Experimental Workflow

Canlitinib Formulation and Administration
Formulation: Canlitinib (anlotinib) can be suspended in a vehicle such as double-distilled

water (DD-H₂O) or a solution of 0.5% carboxymethylcellulose sodium.[6] Ensure the

suspension is homogenous before each administration.

Dosing: Based on preclinical studies, daily oral doses of 1.5 mg/kg and 3.0 mg/kg have

shown significant anti-tumor effects.[6] Doses can be adjusted based on the specific tumor

model and tolerability.

Administration: Administer canlitinib via oral gavage daily. The volume of administration

should be based on the mouse's body weight (e.g., 10 mL/kg).

Tumor Growth Monitoring and Efficacy Evaluation
Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times

per week once tumors are palpable.

Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

Treatment Initiation: Begin treatment when tumors reach a predetermined size, typically 150-

200 mm³.[6]

Efficacy Endpoints:
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Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula:

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control

group)] x 100.

Tumor Weight: At the end of the study, euthanize the mice, excise the tumors, and record

their weights.

Survival Analysis: Monitor mice for signs of toxicity and record survival data.

Endpoint Analysis
Immunohistochemistry (IHC): Analyze excised tumor tissues for biomarkers of interest. For

canlitinib, this may include markers of angiogenesis (CD31), proliferation (Ki-67), and the

drug's specific targets (e.g., phosphorylated VEGFR2).[6]

Pharmacokinetic Analysis: To determine the concentration of canlitinib in plasma and tumor

tissue, blood and tumor samples can be collected at various time points after drug

administration and analyzed by liquid chromatography-mass spectrometry (LC-MS).[1]

Toxicity Assessment: Monitor animal body weight throughout the study as an indicator of

general health and drug toxicity. At the endpoint, major organs can be collected for

histopathological analysis.

Conclusion
The canlitinib xenograft mouse model is a valuable tool for the preclinical evaluation of this

multi-target TKI. Careful consideration of the experimental design, including the choice of cell

line and animal model, drug formulation and dosing, and appropriate endpoint analysis, is

critical for obtaining robust and reproducible data. The protocols and data presented in these

application notes provide a foundation for researchers to design and execute effective in vivo

studies with canlitinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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